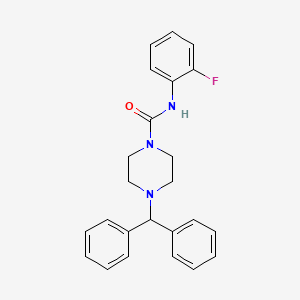
4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide” is a chemical compound . It is a derivative of homopiperazine, a type of 1,4-diazepane . Homopiperazine derivatives have been studied for their potential as anticancer agents .
Synthesis Analysis
The synthesis of “4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide” involves the reaction of 3-fluoro phenyl isocyanate and 1-benzhydrylpiperazine . The product was obtained in good yield (83%) .
Molecular Structure Analysis
The molecular structure of “4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide” has been characterized using techniques such as 1H NMR, LCMS, and elemental analysis .
Chemical Reactions Analysis
The key step in the synthesis of “4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide” includes a reaction between 3-fluoro phenyl isocyanate and 1-benzhydrylpiperazine .
Applications De Recherche Scientifique
Crystallography and Molecular Structure
The compound 4-Benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide has been studied for its crystal structure and molecular conformation. For instance, Betz et al. (2011) analyzed a similar compound, 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium picrate, revealing its chair conformation and how it forms a three-dimensional network through hydrogen bonds and C—H⋯O contacts in the crystal structure (Betz et al., 2011). This kind of study is crucial in understanding the physical and chemical properties of such compounds, which can influence their biological activity and potential applications.
Antimicrobial and Antiviral Activities
Piperazine derivatives, including those similar to 4-Benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide, have been synthesized and evaluated for their antimicrobial and antiviral activities. Krishna Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine and evaluated their antiviral activity against Tobacco mosaic virus (TMV) and their antimicrobial activity. They found that certain derivatives exhibited promising antiviral and potent antimicrobial activities (Krishna Reddy et al., 2013). These findings suggest potential applications of such compounds in the development of new antimicrobial and antiviral agents.
Drug Synthesis and Pharmacological Properties
The synthesis and evaluation of 4-Benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide and its analogs have been explored for potential pharmacological properties. Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives as potential PET dopamine D3 receptor radioligands. Their research focused on the synthesis and isolation of these compounds, which could be used in imaging studies of dopamine D3 receptors (Gao et al., 2008). This research is indicative of the compound's potential use in medical imaging and understanding neurological pathways.
Anticancer Research
The anticancer properties of compounds related to 4-Benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide have also been a focus of research. Ananda Kumar et al. (2007) synthesized and evaluated 1-benzhydryl-sulfonyl-piperazine derivatives for their ability to inhibit human breast cancer cell proliferation. They found that certain derivatives showed significant inhibitory activity, suggesting potential applications in cancer treatment (Ananda Kumar et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c25-21-13-7-8-14-22(21)26-24(29)28-17-15-27(16-18-28)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBWDOHCNFJAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzhydryl-N-(2-fluorophenyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

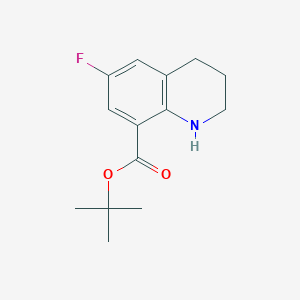
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2425603.png)
![N-((5-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)thiophen-2-yl)methyl)acetamide](/img/structure/B2425604.png)
![N-{1-[2-(4-fluorophenoxy)ethyl]piperidin-4-yl}-2-phenylethene-1-sulfonamide](/img/structure/B2425605.png)
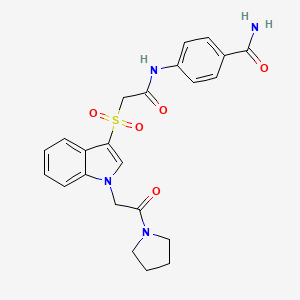
![5-Methylsulfanyl-1-oxaspiro[2.5]octane](/img/structure/B2425611.png)
![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2425612.png)
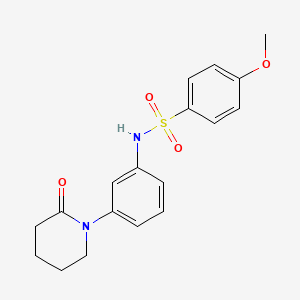

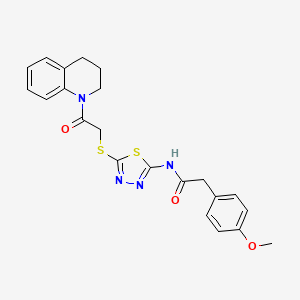
![N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine](/img/structure/B2425619.png)

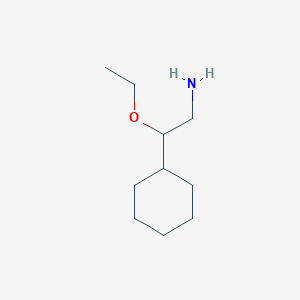
![3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2425622.png)